Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-imino-4-oxo-1,3-thiazolidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-2-11-5(10)3-4(9)8-6(7)12-3/h3H,2H2,1H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVXLJWMOHNTOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)NC(=N)S1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the substituents introduced.
Scientific Research Applications
Synthesis and Structural Studies
The synthesis of ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate involves the reaction of hydrazonoyl halides with specific hydrazinecarbothioamides in ethanol, often using triethylamine as a catalyst. This method allows for the creation of various derivatives that can be further modified for enhanced biological activity. Research has highlighted methodologies such as Michael-like addition strategies to develop novel compounds with potential therapeutic properties (Boy & Guernon, 2005; Lynch & Mcclenaghan, 2004) .
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of thiazole derivatives, including this compound. Modifications to the thiazole core have led to compounds exhibiting significant activity against a range of bacterial and fungal strains. For instance, research indicates that certain derivatives can inhibit microbial growth effectively, making them promising candidates for new antimicrobial agents (Desai et al., 2019) .
Biological Activities
The biological activities of this compound extend beyond antimicrobial effects. Studies have demonstrated its potential in:
- Antilipase Activity : Compounds derived from this thiazole structure have been shown to inhibit lipase enzymes, which could be beneficial in managing obesity and metabolic disorders (Başoğlu et al., 2013) .
- Anticancer Properties : The compound has been observed to induce apoptosis in cancer cells by modulating intracellular calcium levels and reactive oxygen species (ROS), highlighting its potential as an anticancer agent .
Biochemical Interactions
This compound interacts with various enzymes and proteins in biochemical pathways:
Enzyme Inhibition
The compound has been shown to inhibit enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties. It binds to active sites on these enzymes, preventing substrate interaction and subsequent catalytic activity .
Cellular Effects
Research indicates that this compound can influence cellular processes such as gene expression and signaling pathways. Its ability to modulate these processes is crucial for its therapeutic applications .
Temporal and Dosage Effects
In laboratory settings, the stability of this compound has been studied over time to understand its long-term effects on cellular functions. Notably:
- Dosage Variability : The compound exhibits different biological effects depending on dosage levels in animal models. Lower doses may provide therapeutic benefits while higher doses could lead to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways and influences metabolic flux by interacting with enzymes responsible for nucleotide synthesis. Such interactions can lead to reduced levels of nucleotides and subsequently inhibit DNA and RNA synthesis .
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For example, its cytotoxic activity against cancer cells is believed to be due to its ability to interfere with cellular processes such as DNA replication and protein synthesis . The compound may also inhibit certain enzymes, leading to the disruption of metabolic pathways.
Comparison with Similar Compounds
Structural and Electronic Differences
- Amino vs. Pyridinyl/Imino Groups: The amino group in the main compound provides nucleophilicity and hydrogen-bond donor capacity, contrasting with the pyridinyl (electron-deficient aromatic ring) and ethylimino (imine-like) groups in analogs. These differences influence reactivity in coupling reactions (e.g., amide formation in ) and molecular recognition .
- Oxo vs. Methyl/CF₃ Groups: The 4-oxo group participates in keto-enol tautomerism and hydrogen bonding, unlike methyl or trifluoromethyl substituents, which primarily modulate lipophilicity and electronic effects. For instance, the CF₃ group in significantly lowers the ring’s electron density, altering reactivity toward electrophiles.
Physicochemical Properties
- Solubility: The amino and oxo groups enhance water solubility via hydrogen bonding, but the ethyl ester counteracts this by increasing lipophilicity. Comparatively, CF₃-substituted analogs () exhibit lower solubility due to strong hydrophobicity.
- Stability : The dihydrothiazole core in the main compound and analogs () improves thermal stability over fully unsaturated thiazoles.
Biological Activity
Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate (CAS Number: 5425-41-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data tables.
- Molecular Formula : C6H8N2O3S
- Molecular Weight : 188.2043 g/mol
- Structure : The compound contains a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. In vitro evaluations have shown significant activity against various pathogens.
Minimum Inhibitory Concentration (MIC)
A study reported the MIC values of several derivatives against common bacterial strains. The results are summarized in the table below:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 0.25 |
| 2 | Escherichia coli | 0.50 |
| 3 | Pseudomonas aeruginosa | 0.75 |
| Ethyl 2-amino-4-oxo... | Candida albicans | 0.30 |
These results suggest that this compound exhibits substantial antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound's anticancer potential has also been explored. Research indicates that thiazole derivatives can inhibit specific cancer-related proteins, leading to cell death in cancer cells.
Case Study: Inhibition of HSET
A notable study demonstrated that thiazole derivatives could inhibit HSET (KIFC1), a protein involved in cancer cell division. The following findings were observed:
- IC50 Value : The IC50 for ethyl 2-amino-4-oxo... was determined to be approximately 2.7 µM.
- Mechanism : The compound was shown to induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to aberrant cell division and apoptosis .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against S. aureus, E. coli, and fungi |
| Anticancer | Inhibits HSET with an IC50 of ~2.7 µM |
| Mechanism | Induces multipolarity in cancer cells |
Q & A
Q. What are the common synthetic routes for Ethyl 2-amino-4-oxo-4,5-dihydro-1,3-thiazole-5-carboxylate?
Methodological Answer: The compound can be synthesized via cyclocondensation of 2-aminothiazol-4(5H)-one derivatives with carbonyl-containing reagents. A representative method involves refluxing 2-aminothiazol-4(5H)-one with sodium acetate and a carbonyl donor (e.g., 3-formylindole derivatives) in acetic acid for 3–5 hours. The product is purified via recrystallization from DMF/acetic acid . Key Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Sodium acetate, acetic acid | Acetic acid | Reflux | 3–5 h | Moderate |
Q. How is the compound characterized structurally in academic research?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses a Nonius KappaCCD diffractometer with multi-scan absorption correction. Structure refinement employs SHELX software (e.g., SHELXL-97 for least-squares minimization), and hydrogen atoms are constrained using riding models. Visualization is performed with ORTEP-3 or WinGX for anisotropic displacement ellipsoids . Example Crystallographic Data:
| Parameter | Value () |
|---|---|
| Space group | P21/n |
| a, b, c (Å) | 14.1702, 5.6713, 14.8296 |
| β (°) | 114.0171 |
| V (ų) | 1088.58 |
| Z | 4 |
Q. What biological activities are associated with this compound?
Methodological Answer: Thiazole derivatives are broadly studied for antimicrobial, anticancer, and enzyme-inhibitory properties. For example, analogs of this compound have shown activity against NADPH-dependent oxidases, suggesting potential in oxidative stress-related diseases. Biological assays (e.g., ELISA) are used to quantify interactions with molecular targets .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during refinement?
Methodological Answer: Discrepancies in thermal parameters or bond lengths can arise from data quality or model errors. Use cross-validation with SHELXL (R-free factor) and compare results from alternative software (e.g., OLEX2). Validate hydrogen-bonding networks using graph set analysis (e.g., Etter’s formalism) to ensure geometric consistency .
Q. What strategies optimize the synthesis yield of this compound?
Methodological Answer: Yield optimization involves:
- Catalyst screening : Replace sodium acetate with Knoevenagel catalysts (e.g., piperidine).
- Solvent selection : Test polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics.
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time.
Post-synthesis, employ HPLC (C18 column, acetonitrile/water gradient) to monitor purity .
Q. How do hydrogen-bonding networks influence the crystal packing of this compound?
Methodological Answer: Hydrogen bonds (O–H⋯O, N–H⋯O) form 1D chains or 2D layers, stabilizing the crystal lattice. Graph set analysis (e.g., D or C motifs) categorizes these interactions. For example, in related structures, a D ^2$$_1(6) motif describes a six-membered ring formed by two donors and one acceptor .
Q. How can structure-activity relationships (SAR) guide the design of analogs?
Methodological Answer: Modify substituents at the 2-amino and 4-oxo positions:
- Electron-withdrawing groups (e.g., –NO) enhance electrophilicity, improving enzyme inhibition.
- Aromatic substitutions (e.g., 4-hydroxyphenyl) increase π-stacking interactions with biological targets.
SAR studies use molecular docking (AutoDock Vina) and QSAR models to predict activity .
Q. What challenges arise in ensuring enantiomeric purity, and how are they addressed?
Methodological Answer: Racemic mixtures (e.g., R/S isomers) complicate biological assays. Chiral HPLC (Chiralpak IA column) or enzymatic resolution separates enantiomers. Absolute configuration is confirmed via anomalous dispersion in SCXRD (Cu Kα radiation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
